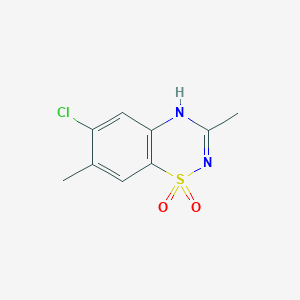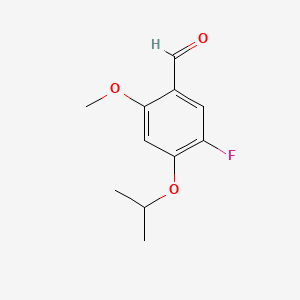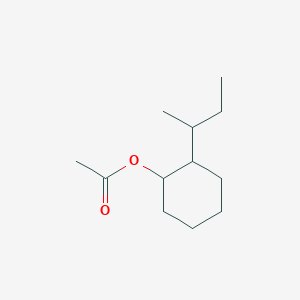
1-Acetoxy-2-sec-butylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetoxy-2-sec-butylcyclohexane is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, where the hydroxyl group is replaced by an acetoxy group, and a secondary butyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetoxy-2-sec-butylcyclohexane can be synthesized through the esterification of 2-sec-butylcyclohexanol with acetic anhydride. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction mixture is continuously monitored and adjusted to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Acetoxy-2-sec-butylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-sec-butylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetoxy group can yield 2-sec-butylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the acetoxy group with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: 2-sec-butylcyclohexanone
Reduction: 2-sec-butylcyclohexanol
Substitution: 2-sec-butylcyclohexyl methoxy
Scientific Research Applications
1-Acetoxy-2-sec-butylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 1-Acetoxy-2-sec-butylcyclohexane involves its interaction with specific molecular targets, such as enzymes and receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with biological systems. The secondary butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-Acetoxy-2-sec-butylcyclohexane can be compared with other similar compounds, such as:
- **1-Acetoxy-2-tert-butylcyclo
1-Acetoxy-2-methylcyclohexane: This compound has a methyl group instead of a secondary butyl group, resulting in different steric and electronic properties.
Properties
CAS No. |
91-54-3 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(2-butan-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H22O2/c1-4-9(2)11-7-5-6-8-12(11)14-10(3)13/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
RVFASPCXUXXXDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CCCCC1OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


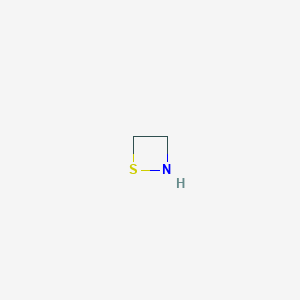
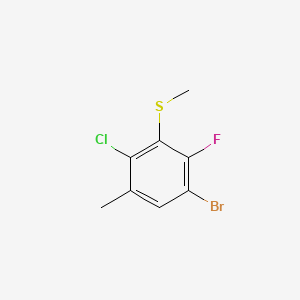
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
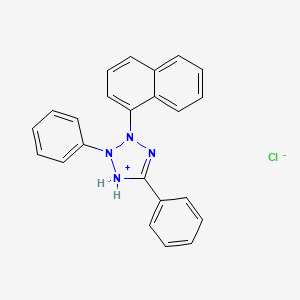
![1h-Furo[3,4-f]benzimidazole](/img/structure/B14761725.png)
![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
azanide](/img/structure/B14761741.png)
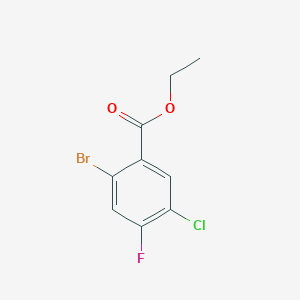
![Bicyclo[5.1.0]oct-2-ene](/img/structure/B14761755.png)
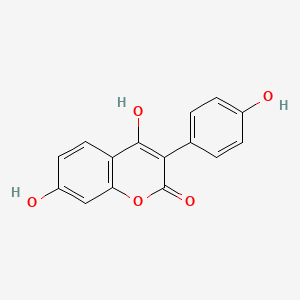
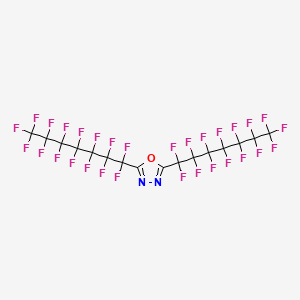
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
